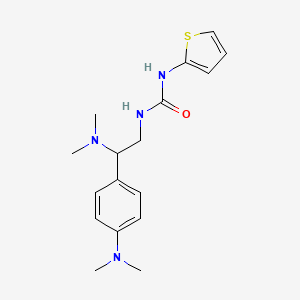

1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea

Description

This compound features a urea backbone substituted with dual dimethylamino groups at the ethyl chain and a thiophen-2-yl moiety (Fig. 1). The dimethylamino groups enhance water solubility via protonation, while the thiophene ring contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4OS/c1-20(2)14-9-7-13(8-10-14)15(21(3)4)12-18-17(22)19-16-6-5-11-23-16/h5-11,15H,12H2,1-4H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAYCBHBLBTBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiophene ring, dimethylamino groups, and a urea linkage, which are critical for its biological activity.

Biological Activity Overview

-

Anticancer Activity

- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dimethylamino phenyl ureas have shown promising results against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- A study demonstrated that compounds with dimethylamino substituents displayed enhanced cytotoxic effects in MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines. Notably, certain derivatives completely inhibited colony formation at low concentrations (1-2 μM) .

-

Enzyme Inhibition

- The compound's potential as an inhibitor of acetylcholinesterase (AChE) has been explored. A series of synthesized chalcone derivatives containing dimethylamino groups were evaluated for their AChE inhibitory activity. Results indicated that these compounds could effectively inhibit AChE with varying degrees of potency .

- The half-maximal inhibitory concentrations (IC50) for selected derivatives were significantly lower than those for standard inhibitors like rivastigmine, suggesting a potential for therapeutic applications in neurodegenerative diseases .

-

Structure-Activity Relationships (SAR)

- The presence of electron-donating groups such as dimethylamino significantly enhances the biological activity of related compounds. Studies suggest that the spatial arrangement and electronic properties of substituents on the phenyl rings play a crucial role in modulating activity .

- Compounds with additional aromatic systems or heteroatoms (like sulfur in thiophene) have shown improved binding affinities to target proteins involved in cancer progression and neurodegeneration.

Case Studies

-

In vitro Studies

- A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, reporting that compounds with thiophene moieties exhibited enhanced activity due to their ability to interact favorably with cellular targets .

- Another investigation into the anti-inflammatory properties revealed that certain derivatives reduced pro-inflammatory cytokine production in macrophage cell lines, indicating potential therapeutic benefits beyond anticancer effects .

- In vivo Studies

Data Tables

Scientific Research Applications

Chemical Properties and Structure

The compound features:

- Functional Groups : Urea, dimethylamino, and thiophene.

- Molecular Formula : C15H20N4OS.

- Molecular Weight : 304.41 g/mol.

The structural characteristics contribute to its biological activity and interactions with various molecular targets.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its interaction with biological systems. Its structural components suggest possible roles in:

- Anticancer Activity : Studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis and interfering with key signaling pathways.

- Neuropharmacology : It shows promise as a modulator of neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases or addiction.

Research has highlighted several biological activities:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression.

- Receptor Modulation : It has been shown to influence cannabinoid receptors, which are critical in pain modulation and appetite regulation.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

This table summarizes the anticancer efficacy of the compound across various cell lines, indicating significant potential for further development as an anticancer agent.

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines. The mechanisms involved included apoptosis induction and disruption of critical survival pathways.

Case Study 2: Neuropharmacological Effects

In animal models, the compound was shown to reduce drug-seeking behavior associated with addiction. This suggests its potential utility in addiction therapy by modulating the endocannabinoid system.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that:

- Modifications at the dimethylamino group enhance receptor affinity.

- Substitutions on the thiophene ring can significantly alter biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Solubility and Bioavailability: The target compound’s dimethylamino groups likely improve water solubility, akin to M64HCl, which uses an HCl salt for enhanced dissolution . Eli Lilly’s inhibitor 63 employs a dimethylaminoethoxy group for similar solubility benefits .

Thiophene vs. Thiophen-3-yl in ’s compound suggests positional isomerism could alter steric hindrance, affecting target selectivity .

The absence of morpholino/trifluoromethyl groups in the target compound (vs. M64) may reduce FAK affinity but could broaden kinase selectivity .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

The synthesis of this urea derivative typically involves multi-step reactions. Key steps include:

- Coupling reactions : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to link amine and isocyanate groups, as seen in structurally similar urea derivatives .

- Solvent selection : Dichloromethane or acetonitrile is preferred for their ability to stabilize intermediates and control reaction kinetics .

- Temperature control : Reactions are often conducted at room temperature to minimize side reactions, though specific steps (e.g., cyclization) may require elevated temperatures .

- Yield optimization : Purification via column chromatography or recrystallization improves purity (>95%), as validated by HPLC and NMR .

Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR are essential for verifying the urea backbone, dimethylamino groups, and thiophene substituents. Aromatic proton shifts in the 6.5–8.5 ppm range and urea NH signals near 9–10 ppm are diagnostic .

- X-ray crystallography : Single-crystal analysis (e.g., R factor <0.08) resolves stereochemical ambiguities, particularly around the ethyl-dimethylamino moiety .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated vs. observed m/z) and detects impurities .

What preliminary biological assays are recommended to screen this compound’s activity?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with GI values compared to controls like cisplatin .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µM .

- Enzyme inhibition : Test kinase or protease inhibition using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent modification : Replace thiophene with other heterocycles (e.g., furan, pyridine) to assess impact on solubility and target binding .

- Dimensional analysis : Compare logP values (e.g., via HPLC-derived hydrophobicity indices) to correlate lipophilicity with membrane permeability .

- Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase ATP-binding pockets .

What experimental strategies address discrepancies in biological activity data across studies?

- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .

- Dose-response curves : Ensure activity is concentration-dependent and not an artifact of solvent (e.g., DMSO) interference .

- Target engagement assays : Confirm mechanism via Western blotting (e.g., phosphorylation status of kinases) or SPR-based binding studies .

How can the metabolic stability and in vivo pharmacokinetics of this compound be evaluated?

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction (%) .

- Pharmacokinetic profiling : Conduct rodent studies with IV/PO administration, measuring AUC, C, and half-life .

What mechanistic studies are required to elucidate its mode of action?

- Transcriptomic profiling : RNA-seq or qPCR arrays to identify differentially expressed genes post-treatment .

- Pathway analysis : Phosphoproteomics (e.g., SILAC) to map signaling cascades (e.g., MAPK/ERK) .

- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .

Methodological Considerations

- Data contradiction resolution : When SAR results conflict, use combinatorial chemistry libraries to test substituent permutations systematically .

- Stability challenges : For hygroscopic or light-sensitive batches, employ argon-filled storage and amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.